molecular formula C19H3F35O2 B092549 Methyl perfluorooctadecanoate CAS No. 16753-33-6

Methyl perfluorooctadecanoate

Cat. No.: B092549
CAS No.: 16753-33-6
M. Wt: 928.2 g/mol
InChI Key: YUFOZPVITJRTPY-UHFFFAOYSA-N
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Description

Methyl perfluorooctadecanoate is a fluorinated organic compound with the molecular formula C19H3F35O2. It is a methyl ester derivative of perfluorooctadecanoic acid. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorooctadecanoate can be synthesized through the esterification of perfluorooctadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorooctadecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: While this compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can produce a fluorinated amide, while reaction with a thiol can yield a fluorinated thioether.

Scientific Research Applications

Methyl perfluorooctadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s hydrophobic nature makes it useful in studies involving lipid membranes and protein-lipid interactions.

    Medicine: Research into drug delivery systems often utilizes this compound due to its stability and compatibility with various pharmaceutical formulations.

    Industry: It is employed in the production of specialty coatings, lubricants, and surfactants, where its chemical inertness and thermal stability are advantageous.

Mechanism of Action

The mechanism of action of methyl perfluorooctadecanoate is primarily related to its interaction with other molecules through hydrophobic and van der Waals forces. The compound’s fluorinated structure allows it to form stable interactions with other fluorinated molecules, making it useful in various applications where such interactions are beneficial. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Perfluorooctadecanoic Acid: The parent compound of methyl perfluorooctadecanoate, known for its similar properties but with a carboxylic acid functional group instead of a methyl ester.

    Perfluorooctanoic Acid: A shorter-chain analog with similar fluorinated properties but different physical and chemical characteristics.

    Perfluorooctanesulfonic Acid: Another fluorinated compound with a sulfonic acid functional group, used in various industrial applications.

Uniqueness: this compound is unique due to its methyl ester functional group, which imparts different reactivity and solubility properties compared to its parent acid. This makes it particularly useful in applications where ester functionality is desired, such as in organic synthesis and material science.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFOZPVITJRTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H3F35O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379561
Record name Methyl perfluorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

928.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16753-33-6
Record name Methyl perfluorooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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